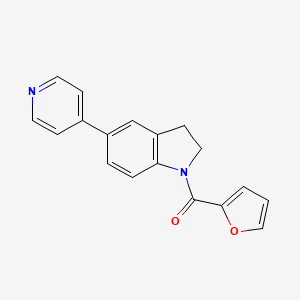

Furan-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

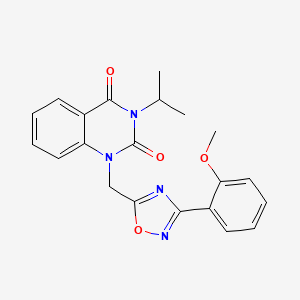

“Furan-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone” is a compound with the molecular formula C18H14N2O2. It contains an indole nucleus, which is found in many important synthetic drug molecules and binds with high affinity to multiple receptors . This makes it a valuable compound for developing new useful derivatives.

Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic moieties like imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is highly soluble in water and other polar solvents, making it an important synthon in the development of new drugs .

Molecular Structure Analysis

The molecular structure of “Furan-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone” is likely to be complex due to the presence of multiple rings and functional groups. The compound may exhibit significant structural distortion due to the chelate binding of the ligand .

Chemical Reactions Analysis

The chemical reactions involving “Furan-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone” are likely to be complex due to the presence of multiple functional groups. For instance, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Furan-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone” are likely to be influenced by its complex molecular structure. The compound has a molecular weight of 290.322. Further analysis would require more specific data.

Scientific Research Applications

Antibacterial Activity

Furan derivatives have garnered significant attention in medicinal chemistry due to their remarkable therapeutic efficacy. In the context of combating microbial resistance, these compounds offer promising solutions. Specifically, “Furan-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone” exhibits antibacterial activity against both gram-positive and gram-negative bacteria . Researchers have synthesized novel furan derivatives and evaluated their effectiveness in addressing bacterial infections.

Other Therapeutic Aspects

Beyond the mentioned applications, furan derivatives have been explored as diuretics, muscle relaxants, anti-protozoal agents, and more. Their diverse pharmacological effects make them intriguing candidates for further research .

Pal, P. (2024). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. Heterocyclic Chemistry - New Perspectives. DOI: 10.5772/intechopen.1004117

Mechanism of Action

Target of Action

Furan-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone is a complex organic compound that likely interacts with multiple targets. It’s worth noting that compounds containing the indole nucleus, such as this one, have been found to bind with high affinity to multiple receptors , suggesting a broad range of potential targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound affects multiple pathways

Result of Action

Given the wide range of biological activities associated with indole derivatives , it’s likely that this compound has diverse effects at the molecular and cellular levels.

Future Directions

The future directions for research on “Furan-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone” could include exploring its potential biological activities and therapeutic applications. Given the wide range of activities exhibited by indole derivatives , this compound could be a valuable target for the development of new drugs.

properties

IUPAC Name |

furan-2-yl-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2/c21-18(17-2-1-11-22-17)20-10-7-15-12-14(3-4-16(15)20)13-5-8-19-9-6-13/h1-6,8-9,11-12H,7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEHCTMHNUGLHBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furan-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2446547.png)

![N-(2,5-dichlorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2446548.png)

![4-(N,N-dimethylsulfamoyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2446550.png)

![2-Pyridin-3-yl-1-[4-(trifluoromethyl)piperidin-1-yl]ethanone](/img/structure/B2446551.png)

![N-{4-[4-(2,5-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-N'-(4-fluorobenzyl)urea](/img/structure/B2446553.png)

![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2446554.png)

![1-(3-chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2446557.png)

![4-butyl-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2446562.png)

![N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B2446565.png)